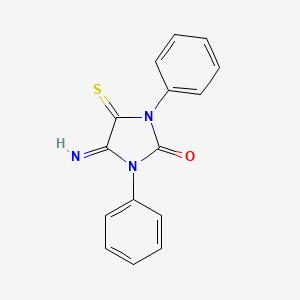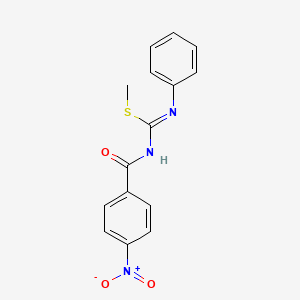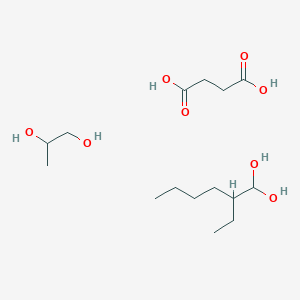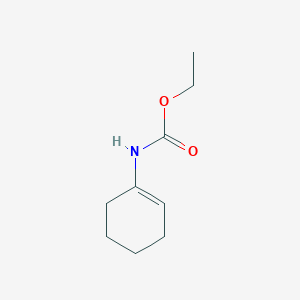
Dibenzo(b,e)(1,4)dioxin-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(b,e)(1,4)dioxin-1,2-diol is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with two hydroxyl groups attached at the 1 and 2 positions. This compound is a derivative of dibenzo-1,4-dioxin, which is known for its stability and resistance to degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin-1,2-diol can be achieved through various methods. One common approach involves the reaction of hexafluoroacetone trihydrate with aromatic monomers in the presence of triflic anhydride and 1,2-dichloroethane . Another method includes the polymerization of dibenzo-1,4-dioxin with hexafluoroacetone trihydrate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo(b,e)(1,4)dioxin-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of biphenylquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups onto the benzene rings.
Aplicaciones Científicas De Investigación
Dibenzo(b,e)(1,4)dioxin-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Mecanismo De Acción
The mechanism of action of dibenzo(b,e)(1,4)dioxin-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways and exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo-1,4-dioxin: The parent compound, known for its stability and resistance to degradation.
Polychlorinated dibenzodioxins: Toxic derivatives with significant environmental impact.
Polybrominated dibenzodioxins: Similar in structure to polychlorinated dibenzodioxins but with bromine substituents.
Uniqueness
Dibenzo(b,e)(1,4)dioxin-1,2-diol is unique due to the presence of hydroxyl groups at the 1 and 2 positions, which impart distinct chemical and biological properties. These hydroxyl groups enhance the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propiedades
Número CAS |
71866-41-6 |
|---|---|
Fórmula molecular |
C12H8O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
dibenzo-p-dioxin-1,2-diol |
InChI |
InChI=1S/C12H8O4/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6,13-14H |
Clave InChI |
DOAGAFMOYJEXRA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[1-(4-Fluorophenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14456743.png)
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)


![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)







